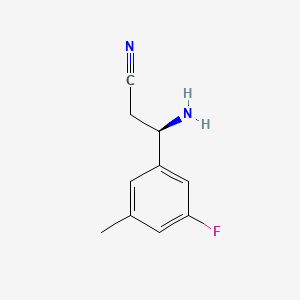
(1R,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a unique combination of a bromine and fluorine-substituted phenyl ring, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a brominated and fluorinated benzene derivative.
Amination: The precursor undergoes amination to introduce the amino group at the desired position.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (1R,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(3-bromo-5-chlorophenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(3-iodo-5-fluorophenyl)propan-2-OL
Uniqueness
(1R,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is unique due to the specific combination of bromine and fluorine substituents, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C9H11BrFNO |
|---|---|
Molekulargewicht |
248.09 g/mol |
IUPAC-Name |
(1R,2S)-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11BrFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |
InChI-Schlüssel |
UMGGLXQSZJPMAZ-CDUCUWFYSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)Br)F)N)O |
Kanonische SMILES |
CC(C(C1=CC(=CC(=C1)Br)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



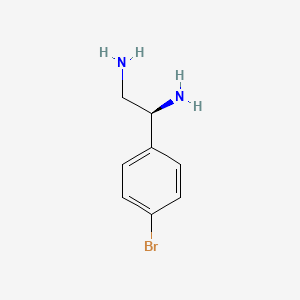



![Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13043587.png)
![Ethyl thieno[2,3-D]thiazole-2-carboxylate](/img/structure/B13043591.png)

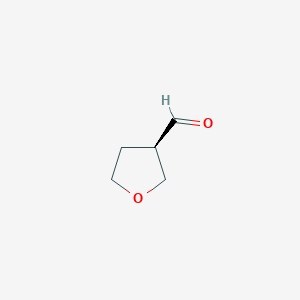
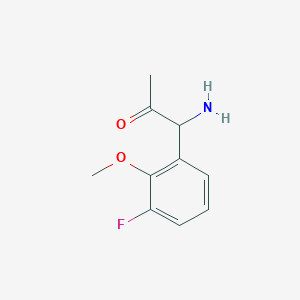
![4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13043608.png)
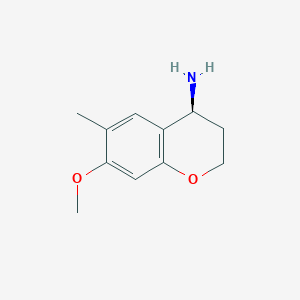
![7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13043619.png)
